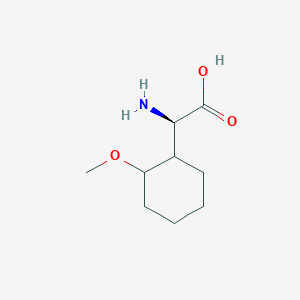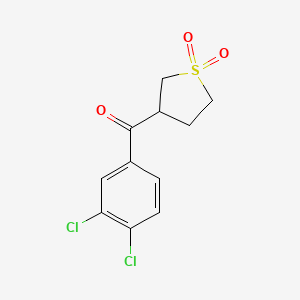
(2R)-2-Amino-2-(2-methoxycyclohexyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-2-(2-methoxycyclohexyl)acetic acid is an organic compound characterized by its unique structure, which includes an amino group, a methoxy group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-2-(2-methoxycyclohexyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxy and amino groups.
Methoxylation: Cyclohexanone is first methoxylated using methanol and an acid catalyst to form 2-methoxycyclohexanone.
Amination: The 2-methoxycyclohexanone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride to introduce the amino group.
Carboxylation: Finally, the amino group is carboxylated using chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-2-(2-methoxycyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-hydroxycyclohexyl derivatives.
Reduction: The amino group can be reduced to form primary amines or other derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: 2-Hydroxycyclohexyl derivatives.
Reduction: Primary amines.
Substitution: Halogenated or alkylated cyclohexyl derivatives.
Scientific Research Applications
(2R)-2-Amino-2-(2-methoxycyclohexyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-2-(2-methoxycyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-2-(2-methoxycyclohexyl)acetic acid: A stereoisomer with similar chemical properties but different biological activity.
Cyclohexylamine: A simpler compound with an amino group attached to a cyclohexyl ring.
Methoxyacetic acid: Contains a methoxy group and a carboxylic acid group but lacks the cyclohexyl ring.
Uniqueness
(2R)-2-Amino-2-(2-methoxycyclohexyl)acetic acid is unique due to its specific stereochemistry and the presence of both an amino group and a methoxy group on a cyclohexyl ring. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2-methoxycyclohexyl)acetic acid |
InChI |
InChI=1S/C9H17NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h6-8H,2-5,10H2,1H3,(H,11,12)/t6?,7?,8-/m1/s1 |
InChI Key |
IEXKLDGSEOHRLK-KAVNDROISA-N |
Isomeric SMILES |
COC1CCCCC1[C@H](C(=O)O)N |
Canonical SMILES |
COC1CCCCC1C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Methylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine](/img/structure/B13290863.png)
![2-[2-(Chlorosulfonyl)-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13290878.png)
![2-[(1-Phenylpropyl)amino]butan-1-ol](/img/structure/B13290892.png)



![3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole](/img/structure/B13290906.png)
![4-[4-(2-Aminoethoxy)phenyl]cyclohexan-1-one](/img/structure/B13290908.png)



